Iodobenzene

Heck reaction Palladium catalysis Turnover number

Iodobenzene delivers unparalleled reactivity in Pd(0)-catalyzed cross-coupling chemistry. Its C–I bond undergoes oxidative addition at rates 10^7–10^8 M⁻¹ s⁻¹, achieving TONs of 4.1×10^6 in Heck couplings—orders of magnitude beyond bromobenzene. This enables lower catalyst loadings, shorter cycle times (30 min vs. 40 min for bromobenzene), and higher yields. Essential for pharmaceutical API intermediates, phosphine ligand synthesis (Hirao coupling), hypervalent iodine reagent preparation, and ¹⁸F-PET tracer radiolabeling. Choose iodobenzene for maximum reactor throughput and reduced Pd contamination.

Molecular Formula C6H5I
Molecular Weight 204.01 g/mol
CAS No. 591-50-4
Cat. No. B050100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIodobenzene
CAS591-50-4
Synonymsiodobenzene
iodobenzene, 123I-labeled
iodobenzene, 125I-labeled
iodobenzene, 14C-labeled
Molecular FormulaC6H5I
Molecular Weight204.01 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)I
InChIInChI=1S/C6H5I/c7-6-4-2-1-3-5-6/h1-5H
InChIKeySNHMUERNLJLMHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in ethanol;  slightly soluble in ether, DMSO
Miscible with acetone, benzene, carbon tetrachloride, and ligroin
In water, 340 mg/L at 30 °C

Structure & Identifiers


Interactive Chemical Structure Model





Iodobenzene (CAS 591-50-4): Procurement-Grade Aryl Iodide for High-Efficiency Cross-Coupling and Hypervalent Iodine Synthesis


Iodobenzene (C₆H₅I) is a monohaloarene aryl iodide with a C–I bond dissociation energy lower than that of C–Br and C–Cl, conferring intrinsically higher reactivity in transition metal-catalyzed cross-coupling reactions [1]. It is a colorless to pale yellow liquid with a boiling point of 188 °C, density of 1.830 g/mL at 20 °C, and refractive index of approximately 1.620 . Commercially available in purities ranging from 98% to ≥99%, iodobenzene serves as both a direct substrate for Pd-catalyzed transformations and as a precursor to hypervalent iodine(III) and iodine(V) reagents [2].

Why Bromobenzene or Chlorobenzene Cannot Substitute for Iodobenzene in Demanding Cross-Coupling Workflows


Aryl iodides, bromides, and chlorides are not functionally interchangeable in cross-coupling chemistry. The oxidative addition step—rate-determining in many Pd-catalyzed cycles—proceeds with kinetics that differ by orders of magnitude across the halide series [1]. Iodobenzene undergoes oxidative addition to Pd(0) complexes with rates estimated at 10⁷–10⁸ M⁻¹ s⁻¹, enabling room-temperature reactions and high turnover numbers [2]. In contrast, bromobenzene and chlorobenzene require elevated temperatures, specialized ligands, or additives to achieve comparable conversion. This reactivity gap manifests in practical metrics: in Heck coupling with ethyl acrylate, iodobenzene achieves TONs up to 4.1 × 10⁶, while bromobenzene yields only 400–700 under comparable conditions [3]. Procurement decisions that prioritize cost savings via bromobenzene substitution may incur hidden penalties in catalyst loading, reaction time, energy input, and yield consistency.

Quantitative Differentiation Evidence for Iodobenzene (CAS 591-50-4) Versus Closest Analogs


Heck Coupling: Iodobenzene Achieves 10,000-Fold Higher Turnover Number than Bromobenzene

In phosphine-free Heck arylation of ethyl acrylate catalyzed by cyclopalladated NC-palladacycles, iodobenzene achieves turnover numbers (TON) up to 4,100,000 and turnover frequencies (TOF) up to 530,000 h⁻¹ [1]. Under identical catalyst systems, bromobenzene yields TON of 400–700 and TOF of 5–30 h⁻¹, a difference spanning three to four orders of magnitude [1]. The reactivity order established across multiple studies is ArI >> ArBr > ArOTf >> ArCl [2].

Heck reaction Palladium catalysis Turnover number

Hirao P–C Coupling: Iodobenzene Establishes Highest Reactivity in Competitive Order

In microwave-assisted Pd(OAc)₂-catalyzed Hirao P–C coupling with diphenylphosphine oxide and diethyl phosphite, a clear reactivity hierarchy was established: iodobenzene > bromobenzene > phenyl trifluoromethanesulfonate [1]. Bromobenzene exhibits a pronounced induction period at 120 °C before productive coupling occurs, whereas iodobenzene proceeds without such delay [1]. Bromobenzene reactivity can be partially rescued by adding 20% KI after pre-reaction at 120–150 °C, indicating in situ halide exchange as a rate-enhancement mechanism—a step iodobenzene inherently bypasses [1].

Hirao reaction P–C coupling Microwave-assisted synthesis

Sonogashira Coupling on Gold Surfaces: Iodobenzene Reacts; Bromobenzene Does Not

In a model study of gold-catalyzed Sonogashira cross-coupling on Au(111) surfaces, the reactivity of three haloarenes with phenylacetylene was evaluated. Ultrahigh vacuum (UHV) and ambient-pressure X-ray photoelectron spectroscopy (XPS) demonstrate that both iodobenzene and chlorobenzene undergo cross-coupling to form diphenylacetylene [1]. Bromobenzene, however, exhibits no reaction under UHV conditions [1]. At ambient pressure, bromobenzene remains unreactive, while signs of surface poisoning by carbonaceous species emerge for the reactive substrates [1].

Sonogashira coupling Gold catalysis Surface chemistry

Olefin Coupling Yield Comparison: Iodobenzene Delivers 90%+ Yields Across Diverse Catalytic Systems

A comparative survey of catalytic systems for coupling haloarenes with olefins reveals consistent yield advantages for iodobenzene. Using Pd(0) on poly(NIPAM-co-4-VP) with Bu₃N in H₂O at 90 °C, iodobenzene yields 90% after 10 hours [1]. With hydrogel-supported Pd catalyst in EtOH/H₂O at 85 °C, comparative data show: iodobenzene achieves 98% yield in 0.5 hours; bromobenzene achieves 97% yield in 0.66 hours; and chlorobenzene achieves 87% yield in 2 hours [1]. While bromobenzene can reach comparable yields under optimized conditions, iodobenzene consistently requires shorter reaction times across multiple catalytic systems [1].

Mizoroki-Heck coupling Yield comparison Palladium catalysts

Hypervalent Iodine Precursor: Iodobenzene as the Universal Starting Material for I(III) and I(V) Reagents

Iodobenzene serves as the foundational precursor for the synthesis of (diacetoxyiodo)benzene (DIB), (dichloroiodo)benzene, iodosylbenzene, and diaryliodonium salts—all core hypervalent iodine reagents in modern organic synthesis [1]. This precursor relationship is unique to the aryl iodide class; bromobenzene and chlorobenzene cannot be oxidized to stable hypervalent halogen species under comparable conditions. Prominent features of hypervalent iodine reagents derived from iodobenzene include ready availability, operational simplicity, mild reaction conditions, and high efficiency as environmentally benign oxidants [2]. The commercial availability of iodobenzene eliminates the need for in-house synthesis of these specialized reagents in many workflows .

Hypervalent iodine Oxidation reagents Green chemistry

Radiolabeling Applications: 4-[¹⁸F]Fluoroiodobenzene Enables PET Tracer Synthesis with up to 94% Radiochemical Yield

Iodobenzene derivatives bearing fluorine-18 are critical building blocks for positron emission tomography (PET) radiotracer synthesis . In Stille coupling reactions, 4-[¹⁸F]fluoroiodobenzene serves as a labeled aryl iodide for constructing COX-2-targeting PET tracers [1]. Under optimized conditions (screening of catalyst systems and solvents), radiochemical yields of up to 94% and 68% were achieved for two distinct ¹⁸F-labeled COX-2 inhibitors based upon 4-[¹⁸F]fluoroiodobenzene [1]. The high radiochemical yield enables practical clinical imaging studies where radioactive decay imposes strict time constraints .

PET imaging Radiochemistry Fluorine-18

High-Impact Application Scenarios for Iodobenzene (CAS 591-50-4) in Research and Industrial Settings


High-Throughput Heck Coupling in Pharmaceutical Process Development

Pharmaceutical process chemists developing Pd-catalyzed Heck couplings for API intermediates should specify iodobenzene over bromobenzene to maximize reactor throughput. With TONs reaching 4.1 × 10⁶ and TOFs of 530,000 h⁻¹ [1], iodobenzene enables lower catalyst loadings (reducing Pd contamination in final products) and shorter cycle times. The 98% yield achievable in 30 minutes with hydrogel-supported Pd [2] contrasts with the 40-minute requirement for bromobenzene, representing a 33% time savings per batch that compounds across production campaigns.

Synthesis of Phosphine Ligands via Microwave-Assisted Hirao Coupling

Academic and industrial laboratories synthesizing mono- or bidentate phosphine ligands via Hirao P–C coupling should procure iodobenzene to avoid the induction period observed with bromobenzene at 120 °C [3]. The established reactivity hierarchy (iodobenzene > bromobenzene > PhOTf) [3] guides substrate selection for MW-assisted protocols where reaction times are measured in minutes rather than hours. Iodobenzene eliminates the need for KI additive rescue strategies required when bromobenzene is employed [3].

Hypervalent Iodine Reagent Preparation for Green Oxidation Methodologies

Research groups developing environmentally benign oxidation protocols should maintain iodobenzene inventory as the universal precursor to (diacetoxyiodo)benzene (DIB), iodosylbenzene, and diaryliodonium salts [4]. These hypervalent iodine reagents serve as heavy-metal-free alternatives to stoichiometric Cr(VI), Mn(VII), or Pb(IV) oxidants [5]. Unlike bromobenzene, which cannot be oxidized to a stable hypervalent species, iodobenzene uniquely enables access to this entire reagent family [4].

PET Radiochemistry: ¹⁸F-Labeled Tracer Development

Radiochemistry facilities developing novel PET imaging agents should procure high-purity iodobenzene and its 4-fluoro derivative for ¹⁸F-labeling workflows. The Stille coupling of 4-[¹⁸F]fluoroiodobenzene delivers radiochemical yields up to 94% for COX-2-targeted tracers [6], demonstrating the viability of the [¹⁸F]iodoarene approach. In time-sensitive radiochemical synthesis where ¹⁸F (t₁/₂ = 110 min) decays continuously, maximizing radiochemical yield directly correlates with higher specific activity and improved clinical imaging quality [6].

Quote Request

Request a Quote for Iodobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.